molecular formula C16H21F2N3O3 B15090853 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected CAS No. 1159512-43-2

4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected

Cat. No.: B15090853
CAS No.: 1159512-43-2
M. Wt: 341.35 g/mol
InChI Key: SFKJYUNWDYXOOQ-UHFFFAOYSA-N
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Description

4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is a chemical compound that features a piperazine ring substituted with a difluoropyridinyl group and protected by a tert-butoxycarbonyl (BOC) group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, involves its interaction with specific molecular targets. The difluoropyridinyl group can interact with enzymes or receptors, modulating their activity. The BOC protection ensures stability and prevents premature reactions during synthesis .

Comparison with Similar Compounds

Similar Compounds

    4-[Difluoro(pyridin-2-yl)acetyl]piperazine: Lacks the BOC protection, making it more reactive.

    4-[Chloro(pyridin-2-yl)acetyl]piperazine: Contains a chloro group instead of difluoro, affecting its reactivity and interactions.

    4-[Methyl(pyridin-2-yl)acetyl]piperazine: Contains a methyl group, altering its chemical properties.

Uniqueness

4-[Difluoro(pyridin-2-yl)acetyl]piperazine, N1-BOC protected, is unique due to its combination of the difluoropyridinyl group and BOC protection, providing a balance of reactivity and stability. This makes it a valuable intermediate in various synthetic and medicinal applications .

Properties

CAS No.

1159512-43-2

Molecular Formula

C16H21F2N3O3

Molecular Weight

341.35 g/mol

IUPAC Name

tert-butyl 4-(2,2-difluoro-2-pyridin-2-ylacetyl)piperazine-1-carboxylate

InChI

InChI=1S/C16H21F2N3O3/c1-15(2,3)24-14(23)21-10-8-20(9-11-21)13(22)16(17,18)12-6-4-5-7-19-12/h4-7H,8-11H2,1-3H3

InChI Key

SFKJYUNWDYXOOQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)C(C2=CC=CC=N2)(F)F

Origin of Product

United States

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